3-Fluoro-DL-valine
Overview
Description
3-Fluoro-DL-valine is a fluorinated analog of the amino acid valine, where a fluorine atom has been introduced into the valine molecule. This modification can significantly alter the molecule's properties and reactivity, making it a compound of interest in various fields of chemistry and biochemistry, including protein NMR and bio-organic chemistry studies .
Synthesis Analysis
The synthesis of fluorinated amino acids such as 3-fluoro-DL-valine involves the use of isotopically labeled reagents and stereoselective addition reactions. Efficient synthetic routes have been developed that utilize readily available and inexpensive isotope-containing reagents, such as NaBD4, carbon-13C dioxide, and sodium azide-1-15N. These methods provide access to various isotopologues of the amino acids, which are valuable for NMR studies . Additionally, a new synthesis route for a related compound, (2S,3S)-4-fluorovaline, has been established, involving the stereoselective addition to the (S)-pyroglutamate derivative .
Molecular Structure Analysis
The molecular structure of 3-fluoro-DL-valine and its complexes can be studied using techniques such as X-ray diffraction and IR spectroscopy. For instance, the crystal structure of a molecular complex of Sb(III) fluoride with DL-valine has been determined, revealing how valine molecules are united into polymer chains through bidentate bridging carboxylate groups . This structural information is crucial for understanding the interaction of fluorinated amino acids with other chemical entities.
Chemical Reactions Analysis
Fluorinated amino acids like 3-fluoro-DL-valine can participate in various chemical reactions, including the formation of complexes with metals such as antimony(III) fluoride. These reactions can lead to the synthesis of novel compounds with unique properties, as demonstrated by the preparation of molecular complexes and fluoroantimonates with DL-valine . The reactivity of these compounds can be further explored to understand the role of fluorine in biomimetic polyene cyclizations, as seen in the total synthesis of dl-β-amyrin .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoro-DL-valine and its derivatives can be characterized using methods like DSC and NMR. For example, the thermal properties and ion mobility of antimony(III) fluoride complexes with DL-valine have been studied, revealing the absence of ionic mobilities in fluoride and proton sublattices at certain frequencies and temperatures. Such studies provide insights into the stability and behavior of these compounds under various conditions . Additionally, the incorporation of fluorinated valines into proteins for NMR studies has shown that they can yield high incorporation rates and clean 19F-NMR spectra, indicating their suitability for such applications .
Scientific Research Applications
1. Complex Formation with Sb(III) Fluoride
Research has explored the reaction of Sb(III) fluoride with α-aminoisovaleric acid (DL-valine) in aqueous solutions. This study led to the synthesis of molecular complexes involving Sb(III) fluoride and valine, which were united into polymer chains through bidentate bridging carboxylate groups of amino acid molecules. This advancement in molecular complex synthesis is significant in coordination chemistry (Zemnukhova et al., 2005).
2. Microbial Preparation and Industrial Applications
d-Valine, closely related to 3-Fluoro-DL-valine, is a crucial chiral source in industrial applications. It is used as an intermediate in synthesizing agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. The microbial preparation of d-valine is promising due to its high stereo-selectivity and environmentally friendly process, highlighting the significance of valine derivatives in industrial biotechnology (Chen et al., 2016).
3. Recovery Correction Technique in NMR Spectroscopy
3-Fluoro-DL-valine has been applied in a recovery correction technique for nuclear magnetic resonance (NMR) spectroscopy of brain tissue. This technique corrects metabolite loss during extraction and minimizes inter-assay variance in quantitative NMR spectroscopy, proving effective in detecting differences in brain metabolite concentrations in animal studies (Nakagami et al., 2014).
4. Thermal Properties and Ion Mobility Studies
Investigations into the thermal properties and ion mobility in antimony(III) fluoride complexes with DL-valine have been conducted. These studies focused on the crystal structure and thermal behavior of these complexes, providing insights into the stability and properties of fluoroantimonates, which are relevant in the field of inorganic chemistry and material science (Kavun et al., 2019).
5. Gamma-Irradiation Studies in Amino Acids
3-Fluoro-DL-valine has been a subject of study in gamma-irradiated amino acids research. This involves investigating the paramagnetic species produced in gamma-irradiated 3-fluoro-DL-valine using electron paramagnetic resonance (EPR) techniques. Such studies are crucial for understanding the radiation-induced changes in amino acids, which has implications in radiation chemistry and biochemistry (Osmanoğlu et al., 2017).
6. Fluoropyrimidine-based Chemotherapy
Research has explored the role of methylenetetrahydrofolate reductase polymorphism in advanced colorectal cancer and its predictive value in the clinical response to fluoropyrimidine-based chemotherapy. The presence of certain polymorphisms could enhance the response to treatments involving fluorouracil, a drug closely related to 3-fluoro-DL-valine (Cohen et al., 2003).
Safety And Hazards
3-Fluoro-DL-valine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid dust formation, breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area . In case of contact, it’s recommended to wash off with plenty of water .
properties
IUPAC Name |
2-amino-3-fluoro-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUKCHCGMBNYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60320690 | |
Record name | 3-Fluoro-DL-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-DL-valine | |
CAS RN |
43163-94-6 | |
Record name | 43163-94-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoro-DL-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.